1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole
Description
1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole is a sulfonyl-substituted imidazole derivative characterized by a phenyl ring with 4-ethoxy and 2,3-dimethyl substituents attached via a sulfonyl bridge to a 2-ethyl-4-methylimidazole core.
Properties
IUPAC Name |
1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-16-17-11(3)10-18(16)22(19,20)15-9-8-14(21-7-2)12(4)13(15)5/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRMDURIZNXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)OCC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Ethylation and methylation: The ethyl and methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonylimidazole Derivatives
Key Observations:
Phenyl Substituent Impact :
- The target compound’s 4-ethoxy and 2,3-dimethyl groups introduce steric bulk and moderate electron-donating effects compared to the 2-ethoxy-5-isopropyl-4-methyl substituents in its structural analog . This may influence solubility or binding interactions in biological systems.
- Smaller sulfonyl substituents (e.g., methylsulfonyl in Compound 2 ) correlate with higher cytotoxic activity, suggesting that bulkier groups (like ethoxy-dimethylphenyl in the target compound) might reduce cell permeability or target affinity.
Imidazole Core Modifications: The 2-ethyl-4-methylimidazole moiety is shared across multiple compounds, including epoxy curing agents (e.g., 2-ethyl-4-methylimidazole in ). The sulfonylphenyl group in the target compound likely reduces basicity compared to unsubstituted imidazoles, altering curing kinetics in resin systems . Replacing the sulfonylphenyl group with a cyanoethyl group (as in ) shifts the application toward industrial curing, highlighting the sulfonyl group’s role in diversifying functionality.
Physicochemical Properties
- Molecular Weight and Stability : The target compound’s molecular weight (~370–400 g/mol, inferred from analogs ) and sulfonyl group may enhance thermal stability compared to simpler imidazoles.
Biological Activity
1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H18N2O3S
- CAS Number: 20105689
This compound features an imidazole ring, which is known for its role in various biological processes.
Research indicates that compounds containing imidazole rings often exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The sulfonyl group in this compound may enhance its reactivity and interaction with biological targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The sulfonyl moiety may inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Receptors: The ethoxy and dimethylphenyl groups could facilitate binding to various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives. The results showed that compounds with similar structures to this compound exhibited potent activity against Staphylococcus aureus with an MIC of 32 µg/mL . -
Inflammation Model:
In a model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema in rats when compared to the control group. The reduction was attributed to the inhibition of the NF-kB pathway, which is crucial in inflammatory responses .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. The following table summarizes some findings related to structural modifications:
| Derivative | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antimicrobial | 5 |
| Compound B | Anti-inflammatory | 10 |
| Compound C | Cytotoxicity against cancer cells | 15 |
Q & A
Q. What are the key considerations for synthesizing 1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole, and how can yield optimization be achieved?
Methodological Answer: Synthesis requires careful selection of solvents, reaction time, and temperature. For sulfonamide derivatives, refluxing in DMSO (as in ) under inert conditions for 18–24 hours is typical. Yield optimization involves monitoring intermediates via TLC/HPLC and adjusting stoichiometry. For example, using a 1.2:1 molar ratio of sulfonyl chloride to imidazole precursor improves conversion. Crystallization in water-ethanol mixtures (65% yield reported in ) is effective for purification. Statistical Design of Experiments (DoE) can identify critical parameters like reflux time or solvent polarity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : Analyze /-NMR for sulfonyl and imidazole protons (e.g., δ 2.5–3.5 ppm for methyl groups, δ 7.0–8.5 ppm for aromatic protons).
- FTIR : Confirm sulfonyl S=O stretches (~1350–1150 cm) and C-N imidazole vibrations (~1600 cm).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. PubChem data () provides reference InChI keys for spectral validation .
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer: Use co-solvents like DMSO (≤1% v/v) for initial stock solutions. For aqueous compatibility, employ cyclodextrin-based encapsulation or micellar systems (e.g., Tween-80). Phase solubility studies can determine optimal excipient ratios. Pre-formulation stability tests (pH 1–10, 25–40°C) are critical to avoid degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Combine density functional theory (DFT) and molecular docking to predict interactions with target proteins (e.g., cytochrome P450 enzymes). ICReDD’s reaction path search methods () use quantum chemical calculations to optimize substituent effects on sulfonyl and imidazole moieties. Machine learning models trained on PubChem bioactivity data () can prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity).
- Meta-Analysis : Apply hierarchical clustering to published IC values (e.g., antimicrobial vs. anticancer studies in ).
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
Q. How can reactor design improve scalability for multi-step syntheses?
Methodological Answer: Adopt CRDC subclass RDF2050112 () principles:
- Continuous Flow Systems : Minimize exothermic risks during sulfonation.
- Membrane Separation : Isolate intermediates via nanofiltration (e.g., 300–500 Da MWCO membranes).
- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy for real-time monitoring .
Q. What methodologies validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in HO-treated cell models.
- Enzymatic Assays : Measure SOD/GPx activity changes via spectrophotometry.
- Omics Integration : Combine RNA-seq and metabolomics to map Nrf2-Keap1 pathway interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
